molecular formula C12H16N2O2S B14578049 2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione CAS No. 61218-58-4

2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione

Cat. No.: B14578049
CAS No.: 61218-58-4
M. Wt: 252.33 g/mol
InChI Key: DMYXOMBAABINMJ-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by cyclization with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazolidine derivatives.

Scientific Research Applications

2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-5-phenyl-1lambda~4~,2,5-thiadiazolidine-1,3-dione is unique due to its specific tert-butyl and phenyl substituents, which confer distinct chemical and physical properties

Properties

CAS No.

61218-58-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-tert-butyl-1-oxo-5-phenyl-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)14-11(15)9-13(17(14)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

DMYXOMBAABINMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CN(S1=O)C2=CC=CC=C2

Origin of Product

United States

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